molecular formula C15H11NO2S B15059749 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B15059749
M. Wt: 269.3 g/mol
InChI Key: IJOPGZWVTUFKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyrrole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or amides.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the DNA-binding activity of certain proteins, thereby affecting gene expression and cellular functions . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring, a pyrrole ring, and a phenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenyl-3-pyrrol-1-ylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-15(18)14-13(16-8-4-5-9-16)12(10-19-14)11-6-2-1-3-7-11/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOPGZWVTUFKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.